molecular formula C12H16FNO B1451524 3-[(4-Fluorobenzyl)oxy]piperidine CAS No. 933736-19-7

3-[(4-Fluorobenzyl)oxy]piperidine

Cat. No.: B1451524
CAS No.: 933736-19-7
M. Wt: 209.26 g/mol
InChI Key: HHIHAEIWKSVRHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-[(4-Fluorobenzyl)oxy]piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the formation of beta-amyloid peptide.

Biochemical Pathways

It is known that piperidine, a class of compounds to which this compound belongs, can influence several crucial signaling pathways involved in cancer progression, such as nf-κb and pi3k/akt .

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorobenzyl)oxy]piperidine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the serotonin transporter (SERT), where it acts as a high-affinity ligand . This interaction is significant as it can influence the transport and regulation of serotonin, a key neurotransmitter in the brain.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin transporter can alter serotonin levels in cells, impacting various physiological processes such as mood regulation and cognitive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of biogenic amines like dopamine . This inhibition can lead to increased levels of dopamine, which is beneficial in conditions like Parkinson’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as improved cognitive function and mood regulation. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its interaction with the serotonin transporter is a key aspect of its distribution, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interaction with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)oxy]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]piperidine is widely used in scientific research due to its versatile applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorobenzyl)oxy]piperidine stands out due to its unique combination of a piperidine ring and a fluorobenzyl group. This structure imparts distinct physical and chemical properties, making it valuable in various research applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in synthetic and analytical chemistry .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIHAEIWKSVRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663016
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933736-19-7
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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